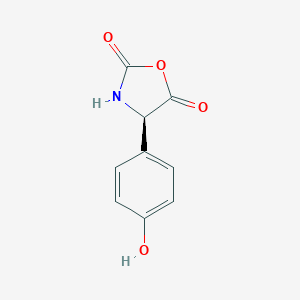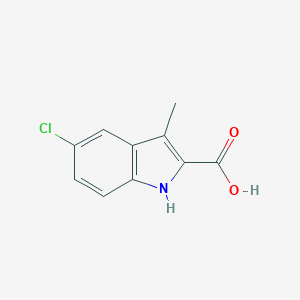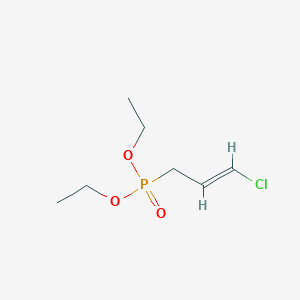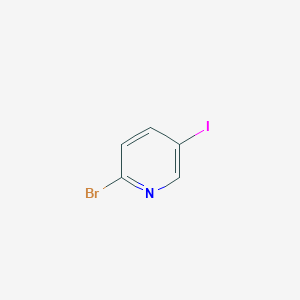
2-Bromo-5-iodopyridine
Overview
Description
Chemical Reactions Analysis
2-Bromo-5-iodopyridine can be used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .Physical And Chemical Properties Analysis
2-Bromo-5-iodopyridine is a crystalline powder or needles with a melting point of 121°C to 125°C . It has a density of 2.3±0.1 g/cm3, a boiling point of 278.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Organic Synthesis
“2-Bromo-5-iodopyridine” is a useful reagent in organic synthesis . It is often used as a building block in the synthesis of various organic compounds due to its reactivity with different functional groups.
Formation of C-N Bonds
A significant application of “2-Bromo-5-iodopyridine” is in the formation of C-N bonds . This process is crucial in the synthesis of aminopyridines, which are key structures in many biologically active compounds.
Copper-Catalyzed Selective C-N Bond Formation
“2-Bromo-5-iodopyridine” has been used in copper-catalyzed selective C-N bond formation . This method provides an efficient way to introduce nitrogen and subsequently derivatize molecules.
Synthesis of Heterocyclic Cores
Substituted aminopyridines, which can be synthesized using “2-Bromo-5-iodopyridine”, can be used as a synthetic handle to prepare various heterocyclic cores . These cores, such as pyridopyrimidine, imidazopyridine, triazolopyridine, and quinazoline, are significant for modifying the biological function of various drug-like molecules.
Synthesis of Biologically Active Agents
“2-Bromo-5-iodopyridine” can be used in the synthesis of biologically active agents . Many pyridine-derived compounds, isolated from natural sources, possess a broad spectrum of therapeutic activity, such as antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory properties.
Synthesis of 5-Bromopyridyl-2-Magnesium Chloride
“2-Bromo-5-iodopyridine” may be used in the synthesis of 5-bromopyridyl-2-magnesium chloride . This compound is a useful reagent in Grignard reactions, which are fundamental in organic chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-5-iodopyridine is a chemical compound that is primarily used as an organic synthesis intermediate . It is used in the development of fluorescent compounds and in the investigation of the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . The primary targets of this compound are therefore the biochemical pathways involved in these processes.
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds by the reaction of an organoboron compound with a halide compound . In the case of 2-Bromo-5-iodopyridine, the bromine and iodine atoms on the pyridine ring can undergo this reaction, allowing for the attachment of other organic groups .
Biochemical Pathways
The exact biochemical pathways affected by 2-Bromo-5-iodopyridine depend on the specific reactions it is involved in. In general, it is used to modify the structure of pyridine-containing molecules, which can have a wide range of effects depending on the specific molecule and the nature of the modification .
Result of Action
The molecular and cellular effects of 2-Bromo-5-iodopyridine’s action would depend on the specific reactions it is involved in. In general, its use in organic synthesis can lead to the creation of a wide range of biologically active compounds, potentially with therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-iodopyridine can be influenced by a variety of environmental factors. For example, the Suzuki coupling reactions it participates in require the presence of a palladium catalyst and are typically carried out in an organic solvent . Additionally, the compound is sensitive to light, which can affect its stability .
properties
IUPAC Name |
2-bromo-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKRSJVPTKFSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406189 | |
| Record name | 2-Bromo-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73290-22-9 | |
| Record name | 2-Bromo-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-Bromo-5-iodopyridine in organic synthesis?
A1: 2-Bromo-5-iodopyridine serves as a valuable building block in organic synthesis due to its diverse reactivity. The research highlights its use in:
- Selective C-N bond formation: The compound undergoes copper-catalyzed selective amination at the C-5 position with various amines, heterocycles, and amides. This reaction offers an efficient route to synthesize substituted pyridine derivatives. []
- Synthesis of β3-adrenergic receptor agonists: 2-Bromo-5-iodopyridine is employed as a starting material in the multi-step synthesis of β3-adrenergic receptor agonists. This involves reacting it with a para-substituted phenol, followed by cyanation and further modifications to yield the target agonists. []
Q2: What makes the C-5 position of 2-Bromo-5-iodopyridine particularly reactive?
A2: The enhanced reactivity at the C-5 position is attributed to the presence of both bromine and iodine substituents on the pyridine ring. These halogens, being electron-withdrawing groups, activate the C-5 position towards nucleophilic attack, enabling reactions like the copper-catalyzed amination described in the research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



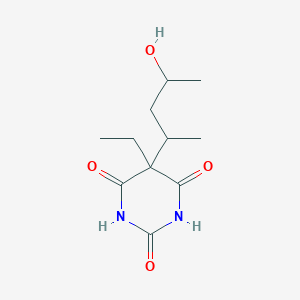


![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)




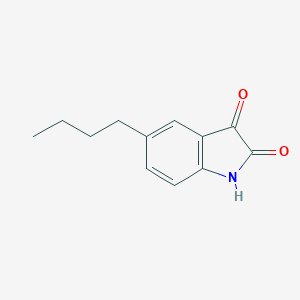
![Benzo[a]pyrene-d12](/img/structure/B107138.png)

